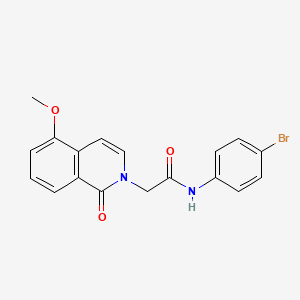
N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as BRP-7, is a chemical compound that has gained attention in the scientific community for its potential use in pharmacological research.
科学的研究の応用
Environmental Impact and Toxicity
Acetaminophen Micropollutants :Acetaminophen, known for its analgesic properties, poses environmental risks due to its presence in natural water bodies. Its transformation into various intermediates, depending on environmental conditions, raises challenges for adequate monitoring and treatment technologies. Tertiary treatment systems, including advanced oxidation and membrane separation, are crucial for removing toxic metabolites from water treatment facilities (Vo et al., 2019).
Degradation by Advanced Oxidation Processes :The degradation of acetaminophen through advanced oxidation processes (AOPs) generates various by-products with potential biotoxicity. These processes, crucial for treating acetaminophen in aqueous mediums, highlight the importance of understanding the kinetics, mechanisms, and by-products formed to mitigate environmental impact (Qutob et al., 2022).
Pharmacological Actions and Toxicology
Analgesic Mechanisms of Acetaminophen :The analgesic effects of acetaminophen, a compound related by usage rather than structure to N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, involve complex mechanisms including inhibition of cyclooxygenase enzymes and activation of cannabinoid receptors. Understanding these mechanisms can provide insights into pain management techniques involving similar compounds (Ohashi & Kohno, 2020).
Neurotoxicity and Environmental Contaminants
Brominated Flame Retardants :The presence of brominated compounds, similar in part to the bromophenyl group in N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, has raised concerns regarding their impact on the developing nervous system. Studies on polybrominated diphenyl ethers (PBDEs) suggest potential developmental neurotoxicity, highlighting the importance of investigating similar brominated compounds for their health implications (Dingemans et al., 2011).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMGKVJWRUPLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2690909.png)
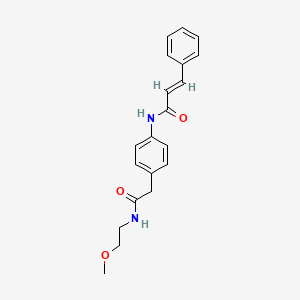
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)
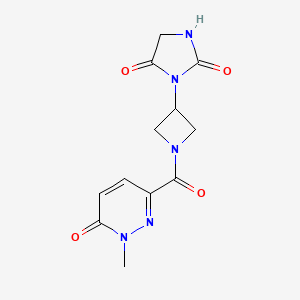
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2690915.png)
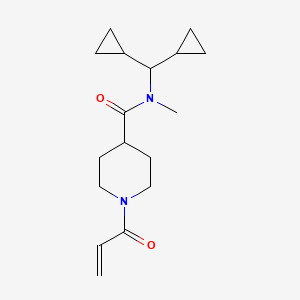

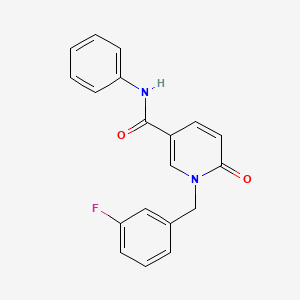
![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)

![2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2690923.png)
![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)

![1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B2690932.png)